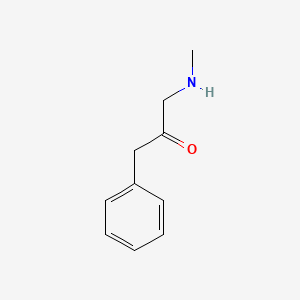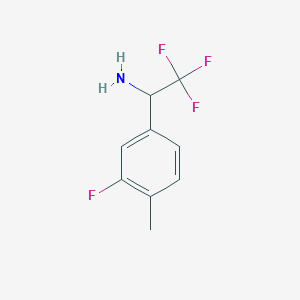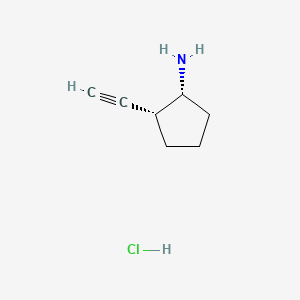
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride: is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopentane ring substituted with an ethynyl group and an amine group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethynyl and amine groups.
Ethynylation: Cyclopentanone is first converted to 2-ethynylcyclopentanone through an ethynylation reaction using ethynyl magnesium bromide.
Amine Introduction: The 2-ethynylcyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or chromatography.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include:
Catalyst Use: Employing catalysts to increase reaction efficiency.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance yield and purity.
Automated Resolution: Implementing automated systems for chiral resolution to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-ethynylcyclopentanone or 2-ethynylcyclopentanol.
Reduction: Formation of 2-ethynylcyclopentylamine.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Utilized in the preparation of chiral compounds for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine
Pharmaceutical Development: Explored as a potential lead compound in drug discovery for its bioactive properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,2R)-2-ethynylcyclohexan-1-amine hydrochloride: Similar structure but with a cyclohexane ring.
rac-(1R,2R)-2-ethynylcyclopropan-1-amine hydrochloride: Similar structure but with a cyclopropane ring.
Uniqueness
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride is unique due to its cyclopentane ring, which provides distinct steric and electronic properties compared to cyclohexane and cyclopropane analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C7H12ClN |
|---|---|
Poids moléculaire |
145.63 g/mol |
Nom IUPAC |
(1R,2R)-2-ethynylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-3-5-7(6)8;/h1,6-7H,3-5,8H2;1H/t6-,7+;/m0./s1 |
Clé InChI |
HOUDTJNXAZLDPJ-UOERWJHTSA-N |
SMILES isomérique |
C#C[C@H]1CCC[C@H]1N.Cl |
SMILES canonique |
C#CC1CCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


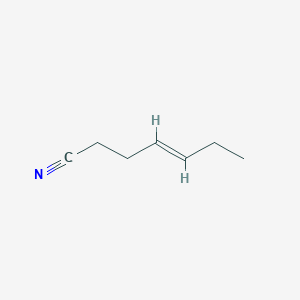
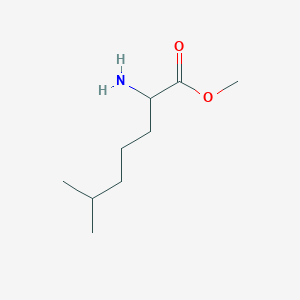
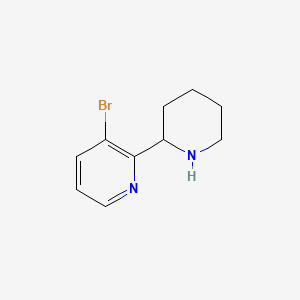
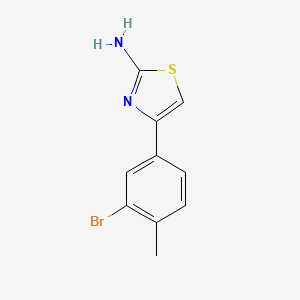
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
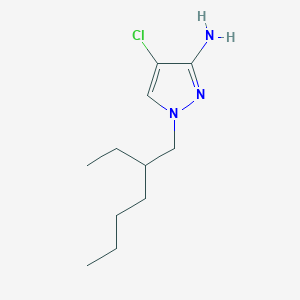
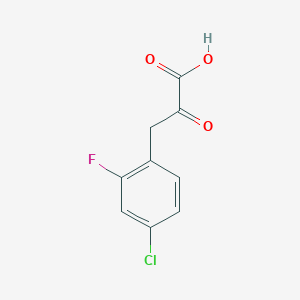
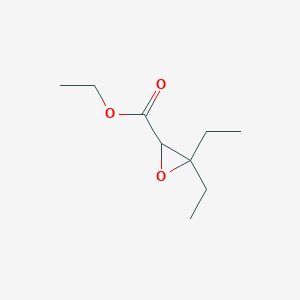
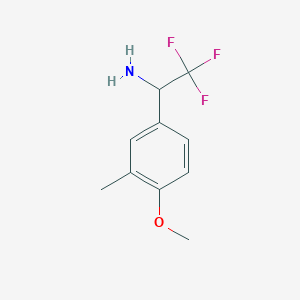
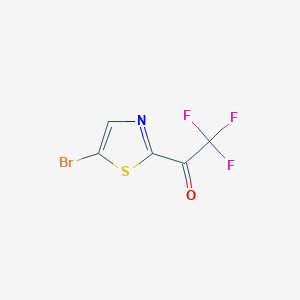
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
